5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a furan ring substituted with a morpholine derivative, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-ethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Scientific Research Applications
5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The furan ring and morpholine moiety may also contribute to its overall activity by interacting with different receptors and enzymes.
Comparison with Similar Compounds
5-(3-Ethylmorpholin-4-yl)furan-2-carbaldehyde can be compared with other similar compounds such as:
5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-(3-Propylmorpholin-4-yl)furan-2-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
5-(3-Butylmorpholin-4-yl)furan-2-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group. The uniqueness of this compound lies in its specific ethyl substitution, which may influence its reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-ethylmorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-2-9-8-14-6-5-12(9)11-4-3-10(7-13)15-11/h3-4,7,9H,2,5-6,8H2,1H3 |
InChI Key |
AGJBIOXHRSRRCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCCN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
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